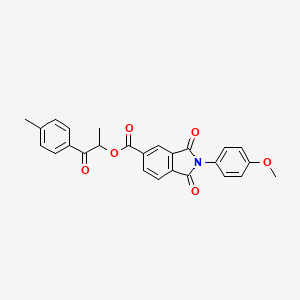![molecular formula C16H15Cl2NO B12462993 2,4-Dichloro-6-[(mesitylimino)methyl]phenol](/img/structure/B12462993.png)
2,4-Dichloro-6-[(mesitylimino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-[(mesitylimino)methyl]phenol is a chemical compound with the molecular formula C16H15Cl2NO and a molecular weight of 308.2 g/mol It is characterized by the presence of two chlorine atoms, a mesityl group, and an imino group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(mesitylimino)methyl]phenol typically involves the condensation of 2,4-dichlorophenol with mesitylaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-6-[(mesitylimino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Dichloro-6-[(mesitylimino)methyl]phenol has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique magnetic properties.
Biology: Investigated for its potential as a synthetic elicitor to trigger plant immune responses.
Medicine: Explored for its antimicrobial properties and potential use in developing new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-[(mesitylimino)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. In plants, it acts as a synthetic elicitor, triggering immune responses by activating pattern recognition receptors (PRRs) and inducing the production of reactive oxygen species (ROS) and other defense-related molecules . This leads to enhanced resistance against pathogens.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-6-[(quinoline-8-ylimino)methyl]phenol: Similar structure but with a quinoline group instead of a mesityl group.
2,4-Dichloro-6-[(p-tolylimino)methyl]phenol: Contains a p-tolyl group instead of a mesityl group.
Uniqueness
2,4-Dichloro-6-[(mesitylimino)methyl]phenol is unique due to its specific combination of chlorine atoms, mesityl group, and imino group, which confer distinct chemical properties and reactivity. Its ability to act as a synthetic elicitor in plants and form metal complexes with unique magnetic properties sets it apart from similar compounds .
Propriétés
Formule moléculaire |
C16H15Cl2NO |
|---|---|
Poids moléculaire |
308.2 g/mol |
Nom IUPAC |
2,4-dichloro-6-[(2,4,6-trimethylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C16H15Cl2NO/c1-9-4-10(2)15(11(3)5-9)19-8-12-6-13(17)7-14(18)16(12)20/h4-8,20H,1-3H3 |
Clé InChI |
MCAUZWPGKJAZAW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)N=CC2=C(C(=CC(=C2)Cl)Cl)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(Cyclohexylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol](/img/structure/B12462945.png)

![(S)-2-(2-(5-(5-carbamimidoyl-1H-benzo[d]imidazol-2-yl)-2',6-dihydroxy-5'-sulfamoyl-[1,1'-biphenyl]-3-yl)acetamido)succinic acid](/img/structure/B12462951.png)

![ethyl 4-({[(4-methyl-5-{4-[(phenoxyacetyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12462971.png)
![1-(4-Chlorophenyl)-2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B12462972.png)



![2-(4-Chlorophenyl)-2-oxoethyl 2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxo-4-phenylbutanoate](/img/structure/B12462998.png)

